

Physical and chemical properties of 1-(Thiophen-3-yl)ethanol

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Compound of Interest

Compound Name: 1-(Thiophen-3-yl)ethanol

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In-Depth Technical Guide to 1-(Thiophen-3-yl)ethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and safety information for **1-(Thiophen-3-yl)ethanol**, a valuable chemical intermediate in pharmaceutical and materials science research.

Core Compound Properties

1-(Thiophen-3-yl)ethanol, with the CAS number 14861-60-0, is a secondary alcohol characterized by a thiophene ring substituted at the 3-position with a 1-hydroxyethyl group. It typically presents as a shallow yellow liquid. This compound serves as a key building block in the synthesis of more complex molecules.

Physical and Chemical Data

Below is a summary of the available quantitative data for **1-(Thiophen-3-yl)ethanol** and its common precursor, 1-(Thiophen-3-yl)ethanone.

Table 1: Physical and Chemical Properties of **1-(Thiophen-3-yl)ethanol**

Property	Value	Source
CAS Number	14861-60-0	[1]
Molecular Formula	C ₆ H ₈ OS	
Molecular Weight	128.19 g/mol	
Appearance	Shallow yellow liquid	
Boiling Point	Data not available	
Density	Data not available	
Solubility	Data not available	

Table 2: Physical and Chemical Properties of 1-(Thiophen-3-yl)ethanone (Precursor)

Property	Value	Source
CAS Number	1468-83-3	[2]
Molecular Formula	C ₆ H ₆ OS	[3]
Molecular Weight	126.18 g/mol	[3]
Appearance	White to light yellow crystalline powder	[4]
Melting Point	57-62 °C	[2]
Boiling Point	208-210 °C at 748 mmHg	[2]
Solubility	Soluble in alcohol. Water solubility is estimated at 8307 mg/L at 25 °C.	[5]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a critical tool for the structural elucidation of **1-(Thiophen-3-yl)ethanol**.

Table 3: NMR Spectroscopic Data for **1-(Thiophen-3-yl)ethanol**

Nucleus	Chemical Shift (δ) in ppm
^1H NMR (in CDCl_3)	7.27 (dd, $J = 4.9, 1.3$ Hz, 1H), 7.03 – 6.98 (m, 2H), 5.20 – 5.12 (m, 1H), 2.02 (d, $J = 4.2$ Hz, 1H), 1.63 (d, $J = 6.4$ Hz, 3H)
^{13}C NMR (in CDCl_3)	149.85 (s), 126.67 (s), 124.46 (s), 123.20 (s), 66.29 (s), 25.28 (s)

Synthesis and Experimental Protocols

The primary synthetic route to **1-(Thiophen-3-yl)ethanol** is the reduction of its corresponding ketone, 1-(Thiophen-3-yl)ethanone (also known as 3-acetylthiophene).

Experimental Protocol: Reduction of 1-(Thiophen-3-yl)ethanone using Sodium Borohydride

This protocol describes a standard laboratory procedure for the synthesis of **1-(Thiophen-3-yl)ethanol**.

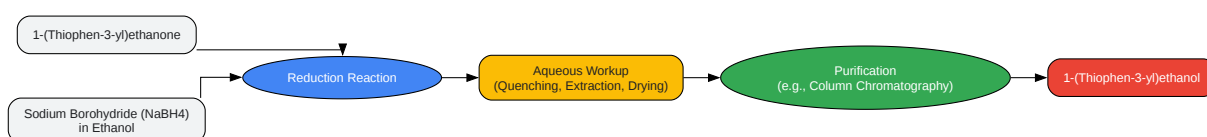
Materials:

- 1-(Thiophen-3-yl)ethanone
- Sodium borohydride (NaBH_4)
- Ethanol (or Methanol)
- Water
- Ethyl acetate
- Anhydrous magnesium sulfate (or sodium sulfate)
- Hydrochloric acid (dilute)

Procedure:

- **Dissolution:** Dissolve 1-(Thiophen-3-yl)ethanone in ethanol in a round-bottom flask equipped with a magnetic stirrer. The flask should be cooled in an ice bath.
- **Addition of Reducing Agent:** Slowly add sodium borohydride to the cooled solution in small portions. The molar ratio of sodium borohydride to the ketone is typically between 1:1 and 1:2, with one mole of NaBH₄ theoretically capable of reducing four moles of ketone.^[6]
- **Reaction Monitoring:** Monitor the progress of the reaction using Thin Layer Chromatography (TLC). A suitable eluent would be a mixture of hexane and ethyl acetate. The reaction is complete when the spot corresponding to the starting ketone has disappeared.
- **Quenching:** After the reaction is complete, carefully quench the reaction by the slow addition of water or dilute hydrochloric acid to decompose the excess sodium borohydride.
- **Extraction:** Remove the ethanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3x).
- **Washing and Drying:** Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- **Purification:** Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude **1-(Thiophen-3-yl)ethanol**. The product can be further purified by column chromatography on silica gel if necessary.

Workflow for the Synthesis of 1-(Thiophen-3-yl)ethanol



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A generalized workflow for the synthesis of **1-(Thiophen-3-yl)ethanol**.

Asymmetric Synthesis

For applications requiring enantiomerically pure **1-(Thiophen-3-yl)ethanol**, asymmetric reduction methods can be employed. These often involve the use of chiral catalysts or enzymes.

Enzymatic Reduction

Biocatalytic reduction of ketones using alcohol dehydrogenases (ADHs) is a green and highly enantioselective method for producing chiral alcohols. While specific protocols for 1-(Thiophen-3-yl)ethanone are not widely published, general procedures for the enzymatic reduction of similar ketones can be adapted. This typically involves whole-cell biocatalysts (e.g., *Saccharomyces cerevisiae*) or isolated enzymes.

Catalytic Asymmetric Reduction

Ruthenium-based catalysts with chiral ligands are effective for the asymmetric transfer hydrogenation of aryl ketones, providing access to enantiomerically enriched alcohols.

Safety and Handling

Detailed toxicological properties for **1-(Thiophen-3-yl)ethanol** have not been thoroughly investigated. Therefore, standard laboratory safety precautions should be strictly followed.

General Safety Precautions:

- Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
- Handle the substance in a well-ventilated area or a fume hood.
- Avoid breathing vapors or dust.^[7]
- Avoid contact with skin and eyes.^[7]

Safety Information for 1-(Thiophen-3-yl)ethanone (Precursor): The precursor, 1-(Thiophen-3-yl)ethanone, is classified as harmful if swallowed, in contact with skin, or if inhaled. It is also

known to cause skin and eye irritation and may cause respiratory irritation.[8]

Biological Activities

Thiophene derivatives are known to possess a wide range of biological activities, including antimicrobial, antiviral, anti-inflammatory, and cytotoxic properties.[9][10] However, specific biological activities or involvement in signaling pathways for **1-(Thiophen-3-yl)ethanol** have not been extensively reported in the scientific literature. Its primary role is as an intermediate in the synthesis of potentially bioactive molecules.

Conclusion

1-(Thiophen-3-yl)ethanol is a key synthetic intermediate with significant potential in drug discovery and materials science. This guide provides essential information on its properties, synthesis, and handling to support further research and development efforts. Researchers should exercise caution due to the limited availability of specific safety and toxicological data. The synthetic protocols provided offer a foundation for laboratory-scale preparation, with opportunities for optimization and exploration of asymmetric methods to access enantiomerically pure forms of this versatile compound.

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